2-Chloro-5-isopropoxy-3-nitropyridine CAS 1935294-81-7 properties
2-Chloro-5-isopropoxy-3-nitropyridine CAS 1935294-81-7 properties
An In-depth Technical Guide to 2-Chloro-5-isopropoxy-3-nitropyridine (CAS 1935294-81-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: Unveiling a Versatile Heterocyclic Scaffold
2-Chloro-5-isopropoxy-3-nitropyridine is a substituted pyridine derivative that serves as a highly functionalized building block in modern organic synthesis. Its unique arrangement of a chloro leaving group, an electron-withdrawing nitro group, and an isopropoxy moiety on a pyridine core makes it a reagent of significant interest for constructing complex molecular architectures. The pyridine ring, an essential motif in numerous pharmaceuticals, is rendered electron-deficient by the potent nitro group at the 3-position. This electronic feature critically activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr), which is the cornerstone of this molecule's utility. This guide provides a comprehensive overview of its properties, reactivity, and strategic applications, offering field-proven insights for its effective use in research and development.
Part 1: Core Physicochemical and Computational Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in experimental design. The data for 2-Chloro-5-isopropoxy-3-nitropyridine, summarized below, has been aggregated from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1935294-81-7 | [1] |
| Molecular Formula | C₈H₉ClN₂O₃ | [1] |
| Molecular Weight | 216.62 g/mol | [1] |
| Purity | ≥97% | [1] |
| Topological Polar Surface Area (TPSA) | 65.26 Ų | [1] |
| LogP | 2.43 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
Part 2: Synthesis and Reactivity Profile
Proposed Synthetic Workflow
While specific literature detailing the synthesis of CAS 1935294-81-7 is not publicly prevalent, a logical and efficient synthetic route can be devised based on established pyridine chemistry. The most direct approach involves the nucleophilic aromatic substitution of a di-halogenated precursor with sodium isopropoxide. The regioselectivity of this reaction is dictated by the electronic environment of the pyridine ring.
Caption: Proposed workflow for the synthesis of 2-Chloro-5-isopropoxy-3-nitropyridine.
Experimental Protocol: Synthesis via SNAr
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Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous isopropanol.
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Alkoxide Formation: To the isopropanol, add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases, indicating the complete formation of sodium isopropoxide.
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Nucleophilic Addition: Dissolve 2,3-dichloro-5-nitropyridine in anhydrous THF and add it dropwise to the sodium isopropoxide solution at 0 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.
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Quenching and Extraction: Carefully quench the reaction by pouring it into a cold saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the final product.
Core Reactivity: A Tale of Two Functional Groups
The reactivity of this molecule is dominated by two key features: the activated chlorine at the C2 position and the nitro group at the C3 position.
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Nucleophilic Aromatic Substitution (SNAr): The chloro group is an excellent leaving group, and its position is highly activated by the strong electron-withdrawing effect of the adjacent nitro group and the ring nitrogen. This makes the C2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (amines, thiols, alkoxides), providing a powerful method for introducing molecular diversity.
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Nitro Group Reduction: The nitro group can be readily reduced to an amine using standard conditions (e.g., H₂, Pd/C; or SnCl₂). This unmasks a new nucleophilic site, the aniline derivative, which can be used for subsequent functionalization, such as amide bond formation, sulfonylation, or diazotization reactions.
Caption: Key reactivity pathways for 2-Chloro-5-isopropoxy-3-nitropyridine.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
Substituted nitropyridines are privileged scaffolds in medicinal chemistry due to their ability to act as versatile intermediates.[2] The incorporation of chlorine into pharmaceuticals is a well-established strategy to modulate potency, selectivity, and pharmacokinetic properties.[3]
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Scaffold for Kinase Inhibitors: The 2-aminopyridine motif is a common feature in many kinase inhibitors. This compound is an ideal precursor for such molecules. An SNAr reaction with a primary amine, followed by reduction of the nitro group, yields a 2,3-diaminopyridine derivative ready for further elaboration. Similar 2-chloro-3-nitropyridine scaffolds have been used in the synthesis of inhibitors for Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[2]
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Synthesis of Bioactive Agents: The core structure is found in intermediates used to develop novel insecticides and herbicides. The SNAr reaction allows for the introduction of various pharmacophores to screen for biological activity.[2]
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Prodrug Strategies: The functional handles on this molecule could potentially be used in prodrug design, a strategy to improve the physicochemical or pharmacokinetic properties of a lead compound.[4]
Part 4: Safety, Handling, and Storage Protocols
As a senior scientist, ensuring a culture of safety is paramount. While specific toxicity data for this exact compound is limited, data from the closely related 2-chloro-5-nitropyridine provides a strong basis for establishing handling protocols.
GHS Hazard Classification (Inferred)
| Hazard | Classification | Precautionary Statements | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [5][6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | [5][6] |
| Acute Toxicity, Oral (Harmful) | Category 4 | H302: Harmful if swallowed. | [6] |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation. | [6] |
Safe Handling Protocol
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Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile rubber gloves (minimum 0.11 mm thickness) for full contact.[6]
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5][6]
-
Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[5][6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[6]
-
Storage Recommendations
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
A storage temperature of 4°C is recommended for long-term stability.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
Part 5: Quality Control and Experimental Troubleshooting
Maintaining the integrity of starting materials is crucial for reproducible results. The primary risks associated with this compound are hydrolysis and contamination with starting materials or isomeric byproducts.
Analytical Detection of Impurities
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the most effective technique for separating the main compound from more polar impurities, such as the hydrolysis product (2-hydroxy-5-isopropoxy-3-nitropyridine).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
Troubleshooting Guide
| Problem Observed | Potential Cause | Recommended Solution |
| Low yield in SNAr reaction | Incomplete reaction; moisture leading to hydrolysis of the starting material. | Ensure all reagents and solvents are anhydrous. Monitor the reaction by TLC/HPLC to confirm completion. Consider a slight increase in temperature or reaction time. |
| Presence of a polar byproduct | Hydrolysis of the C-Cl bond by trace water. | Perform the reaction under a strictly inert atmosphere (N₂ or Ar). Purify the final product using column chromatography to separate the more polar hydroxy-byproduct.[7] |
| Multiple spots on TLC after reaction | Isomer formation during synthesis; reaction with solvent or other nucleophilic impurities. | Use highly pure starting materials. Select a non-nucleophilic solvent for reactions. If isomers are present, attempt purification by fractional crystallization or preparative chromatography.[7] |
Conclusion
2-Chloro-5-isopropoxy-3-nitropyridine (CAS 1935294-81-7) is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity, centered on nucleophilic aromatic substitution at the C2 position and reduction of the C3 nitro group, offers a reliable and versatile platform for the synthesis of complex, biologically active molecules. By understanding its physicochemical properties, adhering to strict safety protocols, and employing robust quality control measures, researchers can effectively leverage this compound to accelerate their discovery programs.
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NIST. 2-Chloro-5-nitropyridine. NIST WebBook. [Link]
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Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
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PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. [Link]
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ResearchGate. 2-Chloro-5-nitropyridine. ResearchGate. [Link]
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- Google Patents.Method for preparing 2-chloro-5-nitropyridine.
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Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link]
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